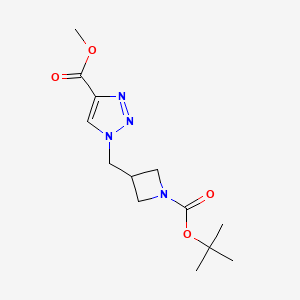![molecular formula C15H12N2O3 B13917529 8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylic Acid](/img/structure/B13917529.png)
8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various methods, including transition metal catalysis, metal-free oxidation, and photocatalysis . One common approach is the Groebke–Blackburn–Bienaymè reaction, which facilitates the construction of the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and available resources.
化学反応の分析
Types of Reactions
8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially enhancing its reactivity.
Substitution: Substitution reactions, such as decarboxylative arylation, can introduce aryl or heteroaryl groups onto the scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., palladium), oxidizing agents, and various aryl halides . Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, decarboxylative arylation can yield arylated imidazo[1,2-a]pyridine derivatives with potential biological activity .
科学的研究の応用
8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Similar compounds to 8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylic acid include other imidazo[1,2-a]pyridine derivatives, such as:
- 2-Ethyl-6-chloro imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyridine-3-carboxylic acids with various substituents
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the benzyloxy group at the 8-position and the carboxylic acid group at the 3-position. These features can influence its reactivity and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C15H12N2O3 |
|---|---|
分子量 |
268.27 g/mol |
IUPAC名 |
8-phenylmethoxyimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H12N2O3/c18-15(19)12-9-16-14-13(7-4-8-17(12)14)20-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,18,19) |
InChIキー |
VCQCVCNVJOPDTO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=CN3C2=NC=C3C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid](/img/structure/B13917460.png)





![4-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13917496.png)
![2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride](/img/structure/B13917505.png)




